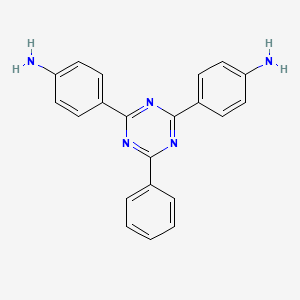

2,4-Di(4-aminophenyl)-6-phenyl-s-triazine

Description

Structure

3D Structure

Properties

CAS No. |

31207-01-9 |

|---|---|

Molecular Formula |

C21H17N5 |

Molecular Weight |

339.4 g/mol |

IUPAC Name |

4-[4-(4-aminophenyl)-6-phenyl-1,3,5-triazin-2-yl]aniline |

InChI |

InChI=1S/C21H17N5/c22-17-10-6-15(7-11-17)20-24-19(14-4-2-1-3-5-14)25-21(26-20)16-8-12-18(23)13-9-16/h1-13H,22-23H2 |

InChI Key |

HCGJVSGMPAFRAO-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC(=NC(=N2)C3=CC=C(C=C3)N)C4=CC=C(C=C4)N |

Origin of Product |

United States |

Synthetic Methodologies and Mechanistic Investigations of 2,4 Di 4 Aminophenyl 6 Phenyl S Triazine

Precursor Selection and Preparation Strategies for 2,4-Di(4-aminophenyl)-6-phenyl-s-triazine Synthesis

The successful synthesis of this compound hinges on the careful selection and preparation of appropriate precursors. The most common and economically viable starting material is 2,4,6-trichloro-1,3,5-triazine, also known as cyanuric chloride. semanticscholar.org Its three chlorine atoms exhibit differential reactivity, allowing for a stepwise and controlled substitution, which is fundamental for creating asymmetrically substituted triazines. tandfonline.com

Strategic Functionalization of 2,4,6-Trichloro-1,3,5-triazine with Aniline (B41778) and 4-Aminodiphenylamine

A primary and logical synthetic route to this compound involves the sequential nucleophilic substitution of the chlorine atoms on the 2,4,6-trichloro-1,3,5-triazine core. This process is governed by the decreasing reactivity of the chlorine atoms with each successive substitution. mdpi.com

The initial step in this synthetic strategy is the introduction of the phenyl group to form the key intermediate, 2,4-dichloro-6-phenyl-1,3,5-triazine (B157869). This can be achieved through a Friedel-Crafts reaction, where 2,4,6-trichloro-1,3,5-triazine reacts with benzene (B151609) in the presence of a Lewis acid catalyst, such as aluminum chloride. Alternatively, a Grignard reaction utilizing phenylmagnesium bromide offers another effective method for this initial substitution, with reported yields of around 77%.

Once 2,4-dichloro-6-phenyl-1,3,5-triazine is obtained, the subsequent steps involve the sequential introduction of the aminophenyl moieties. The two remaining chlorine atoms are replaced by nucleophilic attack from aniline and 4-aminodiphenylamine. The order of addition and the careful control of reaction conditions are paramount to achieving the desired substitution pattern and avoiding the formation of undesired byproducts. The higher reactivity of the second chlorine atom compared to the third allows for a degree of selectivity in this process. tandfonline.com

Exploration of Alternative Synthetic Routes to Aminophenyl-Substituted s-Triazines

Beyond the conventional stepwise substitution of 2,4,6-trichloro-1,3,5-triazine, alternative synthetic strategies exist for the formation of aminophenyl-substituted s-triazines. One notable method is the cyclotrimerization of nitriles. chim.itnih.gov This approach involves the catalyzed trimerization of benzonitrile (B105546) and an appropriate aminobenzonitrile derivative to form the triazine ring with the desired substituents. While this method is typically employed for the synthesis of symmetrically substituted triazines, it can be adapted for asymmetrical compounds through the co-cyclotrimerization of a mixture of different nitriles. However, controlling the regioselectivity to obtain a high yield of the desired asymmetrical product can be challenging. nih.gov

Another avenue involves Suzuki coupling reactions, where a di-chloro-s-triazine precursor can be reacted with an appropriate boronic acid to introduce aryl substituents. For instance, 2,4-dichloro-6-(4-methoxyphenyl)-1,3,5-triazine (B52604) has been synthesized by the Suzuki coupling of p-methoxyphenylboronic acid and cyanuric chloride using a palladium complex as a catalyst. google.com This methodology could potentially be adapted for the synthesis of the phenyl-substituted intermediate.

Microwave-assisted synthesis has also emerged as a "green" and efficient alternative, often leading to shorter reaction times and higher yields for the preparation of 2,4-diamino-1,3,5-triazine derivatives. researchgate.netrsc.org

Reaction Conditions and Optimization for Targeted this compound Formation

The successful synthesis of this compound is highly dependent on the precise control of reaction conditions. Optimization of these parameters is crucial for maximizing the yield and purity of the final product.

Regioselective Substitution Mechanisms and Controlled Reactivity

The cornerstone of synthesizing asymmetrically substituted s-triazines from 2,4,6-trichloro-1,3,5-triazine is the principle of controlled, regioselective substitution. The reactivity of the chlorine atoms on the triazine ring decreases with each substitution. mdpi.com This is because the introduction of an electron-donating group, such as an amino or alkoxy group, deactivates the remaining chlorine atoms towards further nucleophilic attack. nih.gov

This inherent difference in reactivity allows for a stepwise substitution by carefully controlling the reaction temperature. The first substitution is typically exothermic and can be carried out at low temperatures, around 0°C. tandfonline.comnih.gov The second substitution requires a higher temperature, often at room temperature, and the third substitution necessitates even more forcing conditions, such as refluxing in a high-boiling solvent. tandfonline.commdpi.com This temperature-gradient approach is fundamental to achieving the desired regioselectivity and preventing the formation of polysubstituted byproducts. nih.gov

The reaction proceeds via a nucleophilic aromatic substitution (SNAr) mechanism, where the nucleophilic amine attacks the electron-deficient carbon atom of the triazine ring, leading to the displacement of the chloride ion. nih.gov

| Substitution Step | Typical Reaction Temperature | Relative Reactivity |

|---|---|---|

| First Chlorine Substitution | 0°C | High |

| Second Chlorine Substitution | Room Temperature | Medium |

| Third Chlorine Substitution | >60°C (Reflux) | Low |

Catalytic Approaches and Solvent Effects in Amination Reactions

Catalysts play a significant role in the synthesis of the s-triazine core and its derivatives. In the Friedel-Crafts route to the 2,4-dichloro-6-phenyl-1,3,5-triazine intermediate, a Lewis acid catalyst such as anhydrous aluminum chloride is essential to activate the triazine ring towards electrophilic attack by benzene. For Suzuki-type coupling reactions to introduce the phenyl group, palladium complexes are employed as catalysts. google.com

In the subsequent amination steps, the choice of solvent can significantly influence the reaction rate and outcome. Aprotic solvents are commonly used for nucleophilic aromatic substitution reactions on chloro-s-triazines. nih.gov Solvents such as tetrahydrofuran (B95107) (THF), acetone, and dichloromethane (B109758) (DCM) are frequently employed. semanticscholar.orgnih.gov The presence of a base, such as diisopropylethylamine (DIEA) or sodium bicarbonate, is often required to neutralize the HCl generated during the reaction. nih.gov The solvent can affect the solubility of the reactants and intermediates, as well as stabilize the transition states of the reaction, thereby influencing the reaction kinetics. washington.edu

Phase-transfer catalysts, such as tetrabutylammonium (B224687) bromide (TBAB), have been shown to be effective in accelerating nucleophilic substitution reactions in 1,3,5-triazine (B166579) synthesis, particularly in "green" chemistry approaches using microwave or ultrasound assistance. mdpi.com

Influence of Reaction Parameters on Yield and Purity

The yield and purity of the final this compound product are directly influenced by a range of reaction parameters. Precise temperature control, as discussed previously, is arguably the most critical factor in ensuring the selective substitution and high purity of the desired product. tandfonline.com

The stoichiometry of the reactants is also crucial. Using a precise molar ratio of the amine nucleophiles to the chloro-s-triazine intermediate is necessary to control the extent of substitution. An excess of the amine can lead to undesired di- or tri-substituted products.

The reaction time is another important parameter that needs to be optimized for each substitution step. Monitoring the reaction progress using techniques such as thin-layer chromatography (TLC) is essential to determine the optimal reaction time and to ensure the complete consumption of the starting material. nih.gov

The work-up and purification procedures are also critical for obtaining a high-purity product. This typically involves washing the reaction mixture to remove any unreacted reagents and byproducts, followed by purification techniques such as recrystallization or column chromatography.

| Parameter | Influence on Yield and Purity | Typical Conditions/Considerations |

|---|---|---|

| Temperature | Crucial for controlling regioselectivity and preventing polysubstitution. | Stepwise increase in temperature for sequential substitutions (0°C, RT, Reflux). |

| Stoichiometry | Affects the degree of substitution. | Careful control of molar ratios of reactants is necessary. |

| Reaction Time | Determines the completeness of the reaction. | Monitored by TLC to avoid incomplete reactions or byproduct formation. |

| Solvent | Impacts reaction rate and solubility of reactants. | Aprotic solvents like THF, acetone, DCM are commonly used. |

| Catalyst/Base | Facilitates the reaction and neutralizes acidic byproducts. | Lewis acids for Friedel-Crafts; bases like DIEA or NaHCO3 for amination. |

Advanced Characterization Techniques for Confirming Synthetic Products and Intermediates

The definitive identification of this compound relies on a combination of spectroscopic and analytical methods. Each technique provides unique information that, when combined, offers a complete picture of the molecule's identity and structure.

Spectroscopic methods are indispensable for probing the molecular structure of newly synthesized compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule.

¹H NMR: For a related compound, 2,4,6-tris(4-aminophenyl)-1,3,5-triazine (TAPT), proton NMR spectra show characteristic signals for the aromatic protons on the aminophenyl rings and the amine (-NH₂) protons. allhdi.comrsc.org In a hypothetical ¹H NMR spectrum of this compound, one would expect to see distinct signals corresponding to the protons of the phenyl group and the two 4-aminophenyl groups. The integration of these signals would confirm the ratio of protons in different chemical environments.

¹³C NMR: The carbon NMR spectrum provides information about the different carbon atoms in the molecule. For TAPT, distinct peaks are observed for the carbon atoms of the triazine ring and the aminophenyl groups. allhdi.comrsc.org Similarly, for this compound, characteristic chemical shifts would be expected for the carbons of the central triazine ring, the substituted phenyl ring, and the two aminophenyl rings.

Infrared (IR) Spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of a triazine derivative typically shows characteristic absorption bands. For instance, in TAPT, vibrational bands corresponding to N-H stretching of the amine groups, C=N stretching of the triazine ring, and aromatic C=C stretching are observed. allhdi.com For this compound, one would anticipate observing:

N-H stretching vibrations from the primary amine groups.

C=N stretching vibrations characteristic of the s-triazine ring.

Aromatic C-H and C=C stretching vibrations from the phenyl and aminophenyl rings.

Mass Spectrometry (MS) determines the molecular weight of the compound, providing strong evidence for its identity. The technique would confirm the molecular mass of this compound. High-resolution mass spectrometry (HRMS) would further provide the exact molecular formula by determining the mass with very high precision.

| Technique | Expected Observations for this compound | Information Gained |

|---|---|---|

| ¹H NMR | Distinct signals for aromatic protons (phenyl and aminophenyl) and amine protons with specific integration ratios. | Proton environment and count. |

| ¹³C NMR | Characteristic peaks for carbons in the triazine ring, phenyl group, and aminophenyl groups. | Carbon skeleton structure. |

| IR Spectroscopy | Absorption bands for N-H, C=N, and aromatic C=C/C-H bonds. | Presence of key functional groups. |

| Mass Spectrometry | Molecular ion peak corresponding to the compound's molecular weight. | Molecular weight and formula confirmation. |

Elemental analysis is a crucial technique used to determine the empirical formula of a compound by measuring the percentage composition of its constituent elements (carbon, hydrogen, nitrogen). For a pure sample of this compound (C₂₁H₁₇N₅), the theoretical elemental composition would be calculated. Experimental values obtained from the synthesized product must align closely with these theoretical percentages to confirm its purity and elemental makeup. For the related compound TAPT (C₂₁H₁₈N₆), elemental analysis has been used to confirm its composition, with theoretical values of C, 71.17%; H, 5.12%; and N, 23.71% being closely matched by experimental findings. allhdi.com

| Element | Theoretical Percentage for C₂₁H₁₇N₅ |

|---|---|

| Carbon (C) | 74.76% |

| Hydrogen (H) | 5.08% |

| Nitrogen (N) | 20.76% |

For crystalline solids, single-crystal X-ray diffraction (XRD) is the most definitive method for determining the precise three-dimensional arrangement of atoms in the molecular structure. This technique provides detailed information on bond lengths, bond angles, and intermolecular interactions within the crystal lattice. While a crystal structure for this compound is not reported, studies on similar triazine derivatives, such as 2,4-diamino-6-(cyanophenyl)-1,3,5-triazines, have successfully used XRD to elucidate their solid-state structures, including the planarity of the molecules and their packing in the crystal. allhdi.com Powder X-ray diffraction (PXRD) is also a valuable tool for characterizing the crystallinity and phase purity of bulk synthetic material. rsc.org

Advanced Chemical Reactivity and Functionalization of 2,4 Di 4 Aminophenyl 6 Phenyl S Triazine

Reactivity of the Amino Groups for Post-Synthetic Modification and Polymerization Initiators

The primary aromatic amino (-NH₂) groups are the most reactive sites on the 2,4-Di(4-aminophenyl)-6-phenyl-s-triazine molecule, serving as key handles for post-synthetic modification (PSM). This strategy allows for the covalent attachment of various functional moieties to the core structure, enabling the tailoring of its properties for specific applications. The lone pair of electrons on the nitrogen atoms makes these groups nucleophilic and susceptible to a range of chemical transformations.

Common PSM reactions involving the amino groups include:

Amide Formation: Reaction with acyl chlorides or carboxylic acids (often activated by peptide coupling reagents) yields stable amide linkages. This is a widely used method for attaching biomolecules, polymers, or other functional units.

Imine Condensation: The amino groups readily react with aldehydes and ketones to form Schiff bases (imines). This dynamic covalent chemistry is often reversible and is fundamental in the synthesis of self-healing polymers and covalent organic frameworks (COFs).

Kabachnik-Fields Reaction: This three-component reaction involving the amine, a carbonyl compound (like paraformaldehyde), and a P-H compound (like DOPO, 9,10-dihydro-9-oxa-10-phosphaphenanthrene-10-oxide) can be used to introduce organophosphorus moieties, which is particularly relevant for creating flame retardant materials. masterorganicchemistry.com

Beyond simple modification, the electronic interplay between the amino groups and the triazine ring makes these compounds suitable as polymerization initiators. For instance, related multipolar aminostyryl-1,3,5-triazine derivatives have been successfully employed as highly efficient two-photon initiators (2PIs) for 3D printing and microfabrication. libretexts.org The charge-transfer character from the amino donor groups to the triazine acceptor core enhances the two-photon absorption cross-section, a critical parameter for initiating radical polymerization upon irradiation with a focused laser. libretexts.org

| Modification Type | Reagents | Resulting Functional Group | Key Application Area |

|---|---|---|---|

| Amide Formation | Acyl Halides, Carboxylic Acids | Amide (-NHCOR) | Bioconjugation, Functional Polymers |

| Imine Condensation | Aldehydes, Ketones | Imine (-N=CHR) | Covalent Organic Frameworks (COFs), Dynamic Materials |

| Phosphonylation | Carbonyl, DOPO | α-aminophosphonate | Flame Retardants |

| Polymerization Initiation | Light (e.g., fs-laser) | Radical Species | Two-Photon Polymerization (3D Printing) |

Triazine Ring Electrophilicity and Nucleophilic Substitution Potential in this compound

The 1,3,5-triazine (B166579) ring is an electron-deficient heterocycle due to the presence of three electronegative nitrogen atoms. This inherent electrophilicity is fundamental to its synthesis but also dictates its subsequent reactivity. Symmetrically and asymmetrically substituted s-triazines are most commonly synthesized from cyanuric chloride (2,4,6-trichloro-1,3,5-triazine), a cost-effective and highly reactive precursor.

The synthesis proceeds via a stepwise nucleophilic aromatic substitution (SNAr) mechanism where the chlorine atoms are sequentially replaced by nucleophiles. The reactivity of the remaining C-Cl bonds decreases as more chlorine atoms are substituted. This allows for controlled, stepwise reactions by carefully managing the reaction temperature:

First Substitution: Occurs at 0-5°C.

Second Substitution: Occurs at room temperature.

Third Substitution: Requires elevated temperatures (e.g., >80°C).

This differential reactivity enables the synthesis of precisely substituted triazines, such as this compound, by first reacting cyanuric chloride with a phenyl nucleophile (e.g., via a Friedel-Crafts or Suzuki coupling reaction) followed by reaction with aniline (B41778) or a derivative at a higher temperature.

Once the chlorine atoms are replaced with carbon (from the phenyl group) and nitrogen (from the aminophenyl groups), the triazine core becomes exceptionally stable. The C-C and C-N bonds formed are significantly stronger and less prone to cleavage than the original C-Cl bonds. Consequently, further nucleophilic substitution on the triazine ring of this compound—that is, the displacement of the existing phenyl or aminophenyl groups—is not feasible under typical laboratory conditions. The ring itself is generally resistant to nucleophilic attack unless activated by strong electron-withdrawing groups or under extreme conditions that would likely degrade the rest of the molecule.

| Compound | Leaving Group | Reactivity toward Nucleophiles | Typical Reaction Condition |

|---|---|---|---|

| Cyanuric Chloride | -Cl | High | 0 - 100°C (stepwise) |

| 2,4-Dichloro-6-phenyl-s-triazine | -Cl | Moderate | Room Temp to 80°C |

| 2-Chloro-4-(4-aminophenyl)-6-phenyl-s-triazine | -Cl | Low | >80°C |

| This compound | -Phenyl, -Aminophenyl | Very Low / Inert | Substitution is not feasible |

Formation of Complex Molecular Architectures and Supramolecular Assemblies

The defined geometry and multiple interaction sites of this compound make it an excellent building block for creating higher-order structures through both covalent bonds and non-covalent interactions.

Covalent Architectures: The two primary amino groups allow the molecule to act as a ditopic linker in polymerization reactions. A closely related analogue, 2,4,6-tris(4-aminophenyl)-1,3,5-triazine (TAPT), which has three amino groups, is a well-established building block for creating 2D and 3D Covalent Organic Frameworks (COFs). nih.gov By reacting TAPT with tritopic aldehydes, researchers have synthesized highly porous, crystalline materials with applications in gas storage and catalysis. nih.gov Similarly, this compound can be used with ditopic or tritopic linkers to construct linear polymers or cross-linked porous networks.

Supramolecular Assemblies: The molecule's structure is rich in features that promote self-assembly through non-covalent interactions:

Hydrogen Bonding: The primary amino groups can act as hydrogen bond donors, while the nitrogen atoms within the triazine ring can act as hydrogen bond acceptors. These interactions can direct the formation of ordered structures like tapes, sheets, or rosettes.

π-π Stacking: The electron-deficient triazine ring can engage in favorable π-π stacking interactions with the electron-rich phenyl and aminophenyl substituents of neighboring molecules. This donor-acceptor stacking is a significant driving force for the formation of columnar or lamellar structures.

These non-covalent forces are central to the field of supramolecular chemistry, where 1,3,5-triazine derivatives are used to construct oligomers, macrocycles, and dendrimers capable of molecular recognition and complex self-assembly. researchgate.net

| Interaction Type | Participating Groups | Resulting Architecture | Governing Principle |

|---|---|---|---|

| Covalent Bonding | Amino groups (-NH₂) | Polymers, Covalent Organic Frameworks (COFs) | Polycondensation |

| Hydrogen Bonding | -NH₂ (donor), Triazine-N (acceptor) | 1D tapes, 2D sheets | Molecular Recognition |

| π-π Stacking | Triazine ring (acceptor), Phenyl rings (donor) | Columnar stacks, Lamellar structures | Supramolecular Self-Assembly |

Investigations into Oxidation and Reduction Pathways of the Amino Functionalities

The electrochemical behavior of this compound is primarily dictated by the amino functionalities, as the s-triazine ring itself is very difficult to oxidize. rsc.org The oxidation of aromatic amines, such as aniline, typically proceeds via the formation of a radical cation through a single-electron transfer (SET) mechanism. openaccessjournals.comresearchgate.net

Oxidation: The presence of the electron-withdrawing triazine core is expected to increase the oxidation potential of the attached aminophenyl groups compared to free aniline, making them more difficult to oxidize. nih.gov However, under sufficient electrochemical potential or with strong chemical oxidants, the amino groups can be oxidized. Potential pathways include:

Formation of Radical Cations: The initial step is the one-electron oxidation of the nitrogen lone pair to form a radical cation. This reactive intermediate can then undergo further reactions.

Polymerization: The radical cations can couple, leading to the formation of polymeric films (polyaniline-like structures) on an electrode surface. This process is well-documented for the electropolymerization of aniline and its derivatives.

Formation of Quinone-imines: Further oxidation and deprotonation can lead to the formation of quinoidal structures.

Degradation: With very strong oxidants, degradation of the molecule can occur, potentially leading to products like nitrobenzene (B124822) or benzoquinones. openaccessjournals.com

Cyclic voltammetry studies on related triphenyl-s-triazine dendrimers show irreversible oxidation processes, attributed to the oxidation of peripheral aromatic groups. nih.gov Similarly, electropolymerization of the related compound 6-phenyl-1,3,5-triazine-2,4-diamine has been used to fabricate modified electrodes, demonstrating the oxidative reactivity of the amino groups.

Reduction: The amino groups are in their lowest oxidation state and are not susceptible to chemical reduction. The aromatic phenyl and triazine rings can be reduced, but this typically requires harsh conditions, such as catalytic hydrogenation at high pressure and temperature or a Birch reduction (using an alkali metal in liquid ammonia). libretexts.orglibretexts.org These conditions may not be selective and could potentially lead to the reduction of both the phenyl rings and the heterocyclic triazine core, resulting in a loss of aromaticity. Therefore, selective reduction of the amino functionalities is not a relevant pathway for this molecule.

| Process | Affected Moiety | Key Intermediate | Potential Outcome | Conditions |

|---|---|---|---|---|

| Oxidation | Amino Group (-NH₂) | Radical Cation (Ar-NH₂⁺•) | Electropolymerization, Coupling Reactions | Electrochemical potential, Chemical Oxidants |

| Reduction | Aromatic Rings | N/A (Concerted reaction) | Loss of aromaticity (e.g., Cyclohexane derivative) | High-pressure H₂/catalyst, Birch Reduction |

Integration of 2,4 Di 4 Aminophenyl 6 Phenyl S Triazine in Polymer and Framework Chemistry

Applications in High-Performance Polymer Systems

Material Property Enhancement in Plastics and Resins

The integration of 2,4-Di(4-aminophenyl)-6-phenyl-s-triazine and its related compounds into plastics and resins is a strategic approach to enhance material performance, particularly in thermosetting systems like epoxy resins. The rigid, nitrogen-rich triazine ring, combined with reactive aminophenyl groups, imparts significant improvements in thermal stability, flame retardancy, and mechanical characteristics. These compounds can be used as building blocks or modifiers for high-performance polymers. musechem.com

Research has focused on leveraging the inherent properties of the triazine core to develop advanced materials. The amino groups provide reactive sites that allow the molecule to be chemically integrated into a polymer network, for example, as a curing agent or as part of a synthesized flame retardant. This chemical integration leads to durable and thermally stable materials. musechem.comnih.gov

Flame Retardancy

A key area of enhancement is flame retardancy. Triazine-based compounds are effective in modifying polymers like epoxy resins to improve their resistance to fire. The high nitrogen content of the triazine ring plays a crucial role in this property. When exposed to high temperatures, the nitrogen can promote the formation of a stable char layer on the polymer's surface, which acts as a barrier, insulating the underlying material from heat and limiting the release of flammable gases.

In one study, a novel flame retardant (VDPD) was synthesized using a derivative, 2,4-Diamino-6-phenyl-1,3,5-triazine, as a key starting material. mdpi.com When this new compound was incorporated into an epoxy resin matrix, it significantly improved the flame-retardant properties of the resulting composite material. With a phosphorus content of 0.4 wt.%, the modified epoxy achieved the highest vertical burning rating (V-0) and showed a substantial increase in its Limiting Oxygen Index (LOI), which measures the minimum oxygen concentration required to support combustion. mdpi.com Furthermore, cone calorimetry tests revealed a 32% reduction in the peak heat release rate (PHRR) compared to the unmodified epoxy resin, indicating a significant suppression of fire intensity. mdpi.com

Table 1: Flame Retardancy of Epoxy Resin Modified with a 2,4-Diamino-6-phenyl-1,3,5-triazine Derivative (VDPD) Data sourced from a study on a novel flame retardant derived from vanillin, 2,4-Diamino-6-phenyl-1,3,5-triazine, and DOPO. mdpi.com

| Property | Unmodified Epoxy Resin | Epoxy with 0.4 wt.% P from VDPD |

| UL-94 Rating | - | V-0 |

| Limiting Oxygen Index (LOI) | - | 33.1% |

| Peak Heat Release Rate (PHRR) | Baseline | 32% Reduction |

Thermal Stability

The aromatic and heterocyclic structure of triazine compounds contributes to enhanced thermal stability in polymers. Aromatic dendrimers that feature a 2,4,6-triphenyl-1,3,5-triazine (B147588) skeleton as their core are noted for their improved thermal stability. nih.gov When incorporated into a polymer matrix, these rigid structures can increase the material's glass transition temperature (Tg), which is the temperature at which the polymer transitions from a hard, glassy state to a more rubbery one. A higher Tg is indicative of a material that can maintain its structural integrity and mechanical properties at elevated temperatures. The introduction of a triazine ring into an epoxy polymer network has been shown to result in good thermal stability and high char yields at high temperatures. researchgate.net

Mechanical Properties

The incorporation of triazine-based additives can also influence the mechanical properties of plastics and resins. The effect on properties such as tensile strength and modulus depends on the specific compound, its concentration, and its interaction with the polymer matrix. In the study of the VDPD-modified epoxy resin, the mechanical performance was well-maintained. mdpi.com While the tensile strength saw a minor decrease from 80.2 MPa in the pure epoxy to 74.3 MPa in the modified version, the tensile modulus increased. mdpi.com This suggests that the addition of the triazine derivative enhanced the stiffness of the material while largely preserving its strength. mdpi.com The presence of active hydrogen atoms on related molecules can act as effective chemical cross-linking points within the epoxy network, which can improve properties like flexural strength and elastic modulus. researchgate.net

Table 2: Mechanical Properties of Epoxy Resin Modified with a 2,4-Diamino-6-phenyl-1,3,5-triazine Derivative (VDPD) Data sourced from a study on a novel flame retardant derived from vanillin, 2,4-Diamino-6-phenyl-1,3,5-triazine, and DOPO. mdpi.com

| Property | Unmodified Epoxy Resin | Epoxy with 0.4 wt.% P from VDPD |

| Tensile Strength | 80.2 MPa | 74.3 MPa |

| Tensile Modulus | Baseline | Increased |

Electronic and Optical Properties of 2,4 Di 4 Aminophenyl 6 Phenyl S Triazine and Its Derivatives

Theoretical and Experimental Probes of Electronic Structure

Theoretical methods, particularly Density Functional Theory (DFT), are instrumental in understanding the electronic ground state structures of triazine derivatives. nih.govresearchgate.net Such studies reveal that to minimize steric hindrance, these molecules are often non-coplanar. nih.govresearchgate.net For instance, in some derivatives, the phenyl rings and the triazine plane can be rotated out of plane with respect to each other. nih.govresearchgate.net

The electronic properties of conjugated organic molecules are largely governed by the energies of their frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap (Eg), is a critical parameter that influences the molecule's stability, reactivity, and optical properties. nih.govresearchgate.net

A small HOMO-LUMO energy gap generally indicates that a compound can be readily polarized and may exhibit significant Nonlinear Optical (NLO) characteristics. nih.govresearchgate.net The HOMO and LUMO energy levels are also used to calculate several important quantum chemical parameters that describe a molecule's reactivity. nih.govresearchgate.net In some triazine systems, the HOMO molecular orbitals are concentrated on one part of the molecule (e.g., over the triazine and phenyl rings), while the LUMO is delocalized elsewhere, facilitating electronic transitions. researchgate.net For 2,4,6-tris(4-aminophenyl)-1,3,5-triazine (TAPT), a closely related derivative, the pristine molecule has a notable electronic gap, but the frontier orbitals are up-shifted in energy compared to derivatives lacking the electron-donating amino groups. arxiv.org

Table 1: Key Electronic Parameters Derived from Frontier Orbitals This table is interactive. You can sort the data by clicking on the column headers.

| Parameter | Formula | Description |

|---|---|---|

| HOMO-LUMO Gap (Eg) | ELUMO - EHOMO | Represents the energy required for an electronic excitation. A smaller gap suggests higher reactivity and potential for NLO properties. nih.gov |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Measures the resistance to change in electron distribution. nih.govresearchgate.net |

| Chemical Softness (S) | 1 / η | The reciprocal of hardness; indicates a molecule's polarizability. nih.gov |

| Electronegativity (χ) | - (EHOMO + ELUMO) / 2 | Measures the power of a molecule to attract electrons. nih.govresearchgate.net |

| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | Relates to the "escaping tendency" of electrons from a system. nih.govresearchgate.net |

The structure of aminophenyl-substituted triazines, featuring electron-donating amino groups connected to an electron-accepting triazine ring via a π-conjugated phenyl system, is conducive to intramolecular charge transfer (ICT). nih.gov Upon photoexcitation, electron density can move from the HOMO, often localized on the donor (aminophenyl) moieties, to the LUMO, which may be centered on the acceptor (triazine) core. researchgate.netnih.gov

This ICT process is a key factor in the optical and electronic properties of these molecules. nih.gov A significant ICT character can lead to a reduction in the HOMO-LUMO gap and a corresponding red-shift (a shift to longer wavelengths) in the absorption spectra. nih.gov In some molecular systems, this charge transfer state is the primary pathway for fluorescence emission. nih.gov The efficiency of this charge transfer can be modulated by altering the donor and acceptor strengths or by external stimuli such as changes in pH. nih.gov

Absorption and Emission Spectroscopy of 2,4-Di(4-aminophenyl)-6-phenyl-s-triazine Systems

The electronic transitions and charge transfer phenomena within these molecules are probed using absorption and emission spectroscopy.

Triazine derivatives are known to exhibit distinct absorption and emission profiles. Extended 2,4,6-triphenyl-s-triazines, for example, can show red-shifted one-photon absorption peaks, which reduces their transparency window in the visible range compared to some analogues. mdpi.com The specific wavelengths of absorption and emission are highly dependent on the molecular structure, particularly the nature of the substituents on the phenyl rings. mdpi.com For instance, the introduction of electron-releasing groups like amino functions can significantly alter the spectral properties. mdpi.com The fluorescence behavior is also a key characteristic, with studies on related compounds assessing properties such as fluorescence quantum yield and lifetime. researchgate.net

Organic compounds with significant NLO properties are of great interest for applications in optoelectronics, including optical data storage and processing. nih.gov Triazine derivatives have emerged as promising candidates for NLO materials. rsc.orgrsc.org Their NLO response originates from the polarization of π-electrons within the molecular framework. nih.gov

Key metrics for NLO performance include the molecular polarizability (α) and the first- and second-order hyperpolarizabilities (β and γ, respectively). Theoretical calculations using DFT can estimate these values. nih.govresearchgate.net For some novel triazine derivatives, the calculated first hyperpolarizability (β) values have been shown to be significantly higher than that of urea, a standard reference material in NLO studies. nih.gov These compounds often exhibit two-photon absorption (2PA), a phenomenon where a molecule simultaneously absorbs two photons. rsc.orgmdpi.com Triazines functionalized with electron-releasing groups at their periphery have been found to be particularly effective two-photon absorbers. mdpi.com

Table 2: NLO Parameters for Representative Triazine Derivatives This table is interactive. You can sort the data by clicking on the column headers.

| Compound Type | Parameter | Calculated Value | Comparison |

|---|---|---|---|

| Novel Fused-Triazine Derivative 1 | Dipole Moment (µ) | 2.76 D | Higher than Urea nih.gov |

| Novel Fused-Triazine Derivative 2 | Dipole Moment (µ) | 6.96 D | Higher than Urea nih.gov |

| Novel Fused-Triazine Derivatives | Polarizability (α) | 6.09–10.75 × 10-24 esu | Indicates significant polarizability nih.govresearchgate.net |

| Extended Triphenyl-s-triazines | 2PA Cross-Section | Generally high | Better two-photon absorbers than isocyanurate analogues mdpi.com |

Influence of Protonation and External Stimuli on Optoelectronic Response

The optoelectronic properties of aminophenyl-substituted triazines are highly sensitive to their chemical environment, particularly to protonation. arxiv.orgarxiv.org The presence of basic nitrogen atoms in both the amino groups and the triazine ring makes these molecules responsive to acidic stimuli. arxiv.orgnih.gov

Protonation has been shown to cause a systematic reduction of the electronic HOMO-LUMO gap. arxiv.org This effect is driven by a reorganization of the electronic structure due to the added positive charge and the electrostatic interaction with the corresponding negative counterion. arxiv.orgarxiv.org A first-principles study on TAPT found that protonation of an amino group leads to a significant gap reduction of 0.38 eV. arxiv.org This reduction in the energy gap often manifests as a pronounced bathochromic (red) shift in the molecule's absorption spectrum. polimi.itnih.gov In some cases, this shift can be greater than 200 nm. nih.gov

Furthermore, protonation can dramatically alter the emission properties. nih.gov Upon addition of an acid, the photoinduced intramolecular charge transfer can be prevented because the protonated amino group loses its electron-donating ability. nih.gov This can cause a switch in the fluorescence emission from a low-energy ICT state to a higher-energy local excited state, a change that is often reversible upon addition of a base. nih.gov This reversible chemical cycle offers a pathway for developing novel chemical sensors. arxiv.org Protonation can also lead to a dramatic decrease in the LUMO level, enhancing the electron affinity of the molecule. polimi.it

Potential in Organic Optoelectronic Device Applications

The unique molecular structure of this compound, which combines a phenyl group with two 4-aminophenyl substituents on a triazine core, has prompted theoretical interest in its optoelectronic capabilities. The electron-deficient nature of the triazine ring coupled with the electron-donating potential of the aminophenyl groups suggests that this compound could exhibit desirable charge transport properties.

Considerations for Organic Light-Emitting Diodes (OLEDs)

In the context of OLEDs, triazine derivatives are often investigated as host materials for phosphorescent emitters or as electron-transporting materials due to their typically high triplet energies and good electron mobility. The presence of the aminophenyl groups in this compound could potentially enhance hole injection and transport, making it a candidate for a bipolar host material, which is beneficial for achieving balanced charge injection and improving device efficiency.

However, a thorough search of scientific databases reveals a lack of specific studies detailing the electroluminescence characteristics, external quantum efficiency, or device architecture where this compound is a key component. Consequently, no performance data can be presented in a tabular format at this time.

Exploration in Photovoltaic Applications

For photovoltaic applications, particularly in organic solar cells, the electronic properties of a material, such as its highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, are critical. The donor-acceptor-like structure inherent in this compound could facilitate charge separation at the donor-acceptor interface, a key process in photovoltaic devices.

Despite this, specific studies focusing on the application of this compound in organic photovoltaic devices, including parameters like power conversion efficiency, fill factor, and open-circuit voltage, are not currently available. Therefore, a data table summarizing its photovoltaic performance cannot be compiled.

Further experimental research is necessary to fully elucidate the electronic and optical properties of this compound and to ascertain its practical potential in OLED and photovoltaic device applications.

Catalytic and Adsorptive Research Involving 2,4 Di 4 Aminophenyl 6 Phenyl S Triazine Structures

Heterogeneous Catalysis Facilitated by 2,4-Di(4-aminophenyl)-6-phenyl-s-triazine-based Materials

The utility of this compound in heterogeneous catalysis is an area of ongoing investigation. The presence of amino groups and the triazine core suggests potential for acid-base and photocatalytic activity.

Investigations into Acid-Base Catalysis (e.g., Knoevenagel Condensation)

Scientific literature lacks specific studies on the use of this compound as a catalyst for acid-base reactions such as the Knoevenagel condensation. While amine-functionalized materials are generally explored for such catalytic activities, detailed research findings for this specific compound are not available. The Knoevenagel condensation involves the reaction of a carbonyl compound with an active methylene (B1212753) compound, and materials with basic amine sites can act as effective catalysts. researchgate.net

Photocatalytic Applications (e.g., Hydrogen Evolution from Water Splitting)

There is a lack of direct research on the photocatalytic applications of this compound. However, studies on the closely related compound, 2,4,6-tris(4-aminophenyl)-1,3,5-triazine (TAPT), offer insights into the potential of aminophenyl-substituted triazines in this domain. rsc.orgbohrium.com

Research has shown that composite materials of TAPT with graphitic carbon nitride (g-C3N4) can enhance visible-light-driven hydrogen evolution from water splitting. rsc.orgbohrium.comresearchgate.net In these systems, TAPT molecules are thought to act as a hole relay, which improves the transfer rate of holes from the g-C3N4 to a sacrificial agent like triethanolamine (B1662121) (TEOA). rsc.orgbohrium.com This process promotes the transfer of electrons to a platinum co-catalyst, ultimately boosting the generation of hydrogen. rsc.org

For instance, a composite with 5 wt% TAPT loading on g-C3N4 demonstrated a hydrogen evolution rate of 99.54 μmol h⁻¹, which was 7.1 times higher than that of pure g-C3N4 (14.01 μmol h⁻¹). rsc.org The apparent quantum yield for hydrogen evolution can be measured at different wavelengths to determine the efficiency of the photocatalyst under various light conditions. rsc.org The stability of such photocatalysts is also a key factor, with some TAPT/g-C3N4 composites showing no significant decrease in hydrogen production after multiple cycles. rsc.org The incorporation of triazine units into organic frameworks is a strategy being explored for designing efficient organic photocatalysts for water splitting. uni-muenchen.de

Gas Adsorption and Separation Studies

The porous nature and nitrogen-rich structure of materials derived from aminophenyl-triazines suggest their potential for applications in gas adsorption and separation, particularly for carbon dioxide.

CO2 Capture and Selectivity Investigations

The high nitrogen content of the triazine rings in these materials creates a strong affinity for CO2 molecules. researchgate.net This property, combined with a high surface area, can lead to significant CO2 uptake. For example, some triazine-based benzimidazole-linked polymers have shown high selectivity for CO2 over other gases like nitrogen. researchgate.net The introduction of functional groups and the control of pore structure are key strategies to enhance the CO2 adsorption capacity and selectivity of these materials. rsc.org

The performance of these materials is often evaluated by measuring their CO2 uptake capacity at different pressures and temperatures, as well as their selectivity for CO2 over other gases like N2 and CH4.

| Material Class | CO2 Uptake (wt% at 273 K, 1 bar) | CO2/N2 Selectivity (273 K) | Reference |

| Covalent Triazine Frameworks | Varies | 14–56 | rsc.org |

| Triazine-based Benzimidazole-Linked Polymers | Up to 22.8 | Up to 63 (at 298K) | researchgate.net |

Sorption Mechanism Elucidation

Detailed studies elucidating the specific sorption mechanism of CO2 and other gases onto this compound have not been reported. For related triazine-based porous materials, the primary mechanism for CO2 adsorption is believed to be physisorption, driven by van der Waals forces and electrostatic interactions between the quadrupole moment of the CO2 molecule and the polar nitrogen atoms in the triazine rings. The isosteric heat of adsorption, a measure of the strength of the interaction between the gas and the adsorbent, is a key parameter in understanding the sorption mechanism.

Applications in Pollutant Removal and Environmental Remediation

Currently, there is no published research specifically detailing the use of this compound or its derivatives in applications related to pollutant removal and environmental remediation.

Chemosensing and Detection Applications of 2,4 Di 4 Aminophenyl 6 Phenyl S Triazine and Its Derivatives

Design Principles for Triazine-Based Chemosensors

The design of chemosensors based on the 2,4-Di(4-aminophenyl)-6-phenyl-s-triazine framework and other triazine derivatives is guided by several key principles aimed at achieving high sensitivity and selectivity for target analytes. researchgate.net

Structural Tunability : The s-triazine core is highly versatile, allowing for the substitution of its chlorine atoms (in its precursor, cyanuric chloride) with various functional groups. researchgate.netresearchgate.net In the case of this compound, the two amino groups serve as reactive sites for further modification. These sites can be functionalized with specific recognition units (receptors) that have a high affinity for a particular analyte. This structural flexibility allows for the creation of a wide array of sensors tailored to detect different chemical species. researchgate.net

Receptor-Fluorophore Integration : A common design strategy involves integrating a receptor unit, which selectively binds the analyte, with a fluorophore unit, which signals the binding event through a change in its optical properties. researchgate.net The triazine core itself can act as part of the signaling unit. The aminophenyl groups can be modified to create binding pockets for metal ions or other guests. researchgate.net

Intramolecular Charge Transfer (ICT) : Many triazine-based sensors are designed as "push-pull" systems, where electron-donating groups (like the amino groups) are connected to the electron-accepting triazine ring through a π-conjugated system. nih.gov This arrangement facilitates Intramolecular Charge Transfer (ICT). The binding of an analyte to the receptor site can modulate this ICT process, leading to a detectable change in the absorption or emission spectrum. mdpi.com

Aggregation-Induced Emission (AIE) : Some triazine derivatives are designed to exhibit aggregation-induced emission enhancement (AIEE). researchgate.net In solution, these molecules may have low fluorescence, but upon aggregation, often triggered by the presence of an analyte, their fluorescence intensity increases significantly. This "turn-on" response is highly desirable for sensitive detection. researchgate.net

Porous Frameworks : Derivatives of aminophenyl triazines can be used as building blocks to construct porous materials like Covalent Organic Frameworks (COFs). rsc.orgacs.org These materials possess a high surface area and ordered pores lined with recognition sites (e.g., nitrogen atoms from the triazine ring), making them highly effective for sensing applications, particularly for detecting gases or ions in solution. rsc.orgresearchgate.net

Sensing Mechanisms and Selectivity Studies for Specific Analytes

The detection of analytes by triazine-based chemosensors relies on various photophysical and chemical mechanisms that translate a binding event into a measurable signal. Selectivity is a crucial aspect, ensuring the sensor responds only to the target analyte in a complex mixture.

The primary sensing mechanisms include:

Fluorescence Quenching/Enhancement : Upon binding an analyte, the fluorescence of the sensor can be either quenched (turned off) or enhanced (turned on). researchgate.net Quenching often occurs when an electron-rich sensor interacts with an electron-deficient analyte (e.g., nitroaromatic compounds), leading to an electron or charge transfer that disrupts the fluorescence process. researchgate.net Conversely, fluorescence can be enhanced if the analyte binding restricts molecular vibrations or blocks a non-radiative decay pathway.

Photoinduced Electron Transfer (PET) : In PET sensors, the receptor is linked to the fluorophore. In the "off" state, an electron transfer from the receptor to the excited fluorophore quenches the fluorescence. When the receptor binds to an analyte (like a metal ion), its electron-donating ability is suppressed, inhibiting the PET process and "turning on" the fluorescence.

Coordination and Complexation : The nitrogen atoms within the triazine ring and functional groups like amines or pyridyls appended to it are effective coordination sites for metal ions. researchgate.net The binding of a metal ion alters the electronic structure of the molecule, causing a shift in its absorption or emission spectra. The selectivity for a specific metal ion is determined by the geometry of the binding pocket and the hard/soft acid-base principle. For instance, sensors with amino groups show strong coordination with mercury ions (Hg²+). researchgate.net

Host-Guest Interactions : In porous frameworks like COFs, selectivity is often governed by a combination of factors, including the size and shape of the pores and specific non-covalent interactions (e.g., hydrogen bonding, π-π stacking) between the framework and the analyte molecule. acs.org

Selectivity studies are performed by testing the sensor's response to the target analyte in the presence of various potentially interfering species. A highly selective sensor will show a significant response only to the target, with minimal or no change in the presence of other substances. mdpi.comrsc.org For example, a triazine-based probe for fluoride (B91410) ions demonstrated high selectivity with no significant interference from other common anions. mdpi.com

Colorimetric and Fluorometric Detection Strategies

Triazine-based sensors primarily utilize colorimetric and fluorometric methods for analyte detection. These strategies offer distinct advantages, including high sensitivity and the potential for real-time analysis. researchgate.net

Colorimetric Detection involves a change in the sensor's color that is visible to the naked eye upon interaction with an analyte. This change is caused by a shift in the maximum absorption wavelength in the visible spectrum. nih.gov

Advantages : This method is simple, cost-effective, and allows for rapid, on-site detection without the need for sophisticated instrumentation. rsc.org Test strips based on colorimetric sensors can provide a clear "yes/no" answer. rsc.org

Mechanism : The color change is typically due to alterations in the sensor's electronic structure and conjugation upon analyte binding, which modifies the energy required for electronic transitions. researchgate.net

Fluorometric Detection relies on changes in the fluorescence properties of the sensor, such as intensity, wavelength, or lifetime.

Advantages : Fluorometry is generally much more sensitive than colorimetry, often capable of detecting analytes at nanomolar (nM) or even lower concentrations. researchgate.net

Strategies :

"Turn-Off" Sensing : The fluorescence is high in the absence of the analyte and decreases (is quenched) upon binding.

"Turn-On" Sensing : The sensor is initially non-fluorescent or weakly fluorescent, and the fluorescence intensity increases significantly after binding the analyte. This is often preferred as it minimizes false positives from background signals. rsc.org

Ratiometric Sensing : The sensor has two emission peaks. Upon analyte binding, the intensity of one peak decreases while the other increases, or both shift. By measuring the ratio of the two intensities, a more accurate and reliable quantification can be achieved, as it is less affected by instrumental fluctuations or sensor concentration. rsc.org

The following table summarizes and compares the two detection strategies.

| Feature | Colorimetric Detection | Fluorometric Detection |

| Principle | Change in UV-visible absorption spectrum | Change in fluorescence emission (intensity, wavelength) |

| Signal | Visible color change | Emission of light |

| Sensitivity | Micromolar (µM) range | Nanomolar (nM) to picomolar (pM) range |

| Instrumentation | UV-Vis Spectrophotometer or naked eye | Fluorometer/Spectrofluorometer |

| Advantages | Simple, low-cost, suitable for field use | High sensitivity, high specificity, quantitative |

| Example Mechanism | Analyte binding alters π-conjugation, shifting absorption | Analyte binding causes fluorescence quenching or enhancement (PET, ICT) |

Sensing of Specific Chemical Species (e.g., Metal Ions, Gases)

Derivatives of this compound and related triazine compounds have been successfully developed for the selective detection of a variety of environmentally and biologically important chemical species. researchgate.net

Metal Ions: Triazine-based sensors are particularly effective for detecting metal ions due to the strong coordinating ability of the nitrogen atoms in the triazine ring and appended functional groups. researchgate.net

Iron (Fe³⁺) : A triazine-based covalent organic framework (MaTa-COF) was developed as a highly sensitive fluorescent probe for Fe³⁺ ions. The sensor exhibited a low detection limit of 0.0618 µM through a fluorescence quenching mechanism. rsc.org Another star-shaped triazine derivative also showed high selectivity for Fe³⁺ detection. researchgate.net

Mercury (Hg²⁺) : A sensor utilizing a bistriazinone heterocycle modified on a glassy carbon electrode was used for the electrochemical detection of Hg²⁺. This sensor leveraged the strong coordination between the nitrogen centers and Hg²⁺, achieving a detection limit of 0.223 ppb, well below the WHO's permissible limit. researchgate.net

Zinc (Zn²⁺) : Ratiometric colorimetric and fluorometric sensors based on 2,4,6-triamino-1,3,5-triazine were designed to selectively detect Zn²⁺ ions with detection limits around 0.11-0.12 µM. rsc.org

Gases: The porous and functional nature of triazine-based materials makes them suitable for gas sensing applications.

Nitrogen Dioxide (NO₂) : An organic 2D polymer derived from a covalent triazine framework (CTF) demonstrated excellent performance as a selective NO₂ sensor. It operated at room temperature with a superfast response time (35-47 seconds), full reversibility, and an ultrahigh sensitivity of 452.6 ppm⁻¹. nih.gov

Hydrogen Sulfide (H₂S) : A fast-responsive fluorescent probe based on 1,3,5-triazine (B166579) was constructed for detecting endogenous H₂S in living cells. The "turn-on" probe could detect H₂S in just 20 seconds with good selectivity and a large Stokes shift. rsc.org Triazine derivatives are also used commercially as H₂S scavengers in the oil and gas industry. wikipedia.org

The table below summarizes the performance of several triazine-based chemosensors for various analytes.

| Sensor Type | Target Analyte | Detection Method | Limit of Detection (LOD) | Source |

| Triazine-based COF (MaTa-COF) | Fe³⁺ | Fluorescence Quenching | 6.18 × 10⁻² µM | rsc.org |

| Bistriazinone Modified Electrode | Hg²⁺ | Square Wave Voltammetry | 0.223 ppb | researchgate.net |

| 2,4,6-triamino-1,3,5-triazine Probe | Zn²⁺ | Ratiometric Fluorometry | 1.13 × 10⁻⁷ M | rsc.org |

| Triazine-based 2D Polymer | NO₂ | Chemiresistor | - (Sensitivity: 452.6 ppm⁻¹) | nih.gov |

| Triazine-based Probe (TzAr-H2S) | H₂S | "Turn-On" Fluorescence | - | rsc.org |

| Triazine-based Fluorescent Probe | Picric Acid (PA) | Fluorescence Quenching | 1.94 nM | researchgate.net |

| Triazine-based Covalent Organic Polymer | Roxarsone (ROX) | "Turn-Off" Fluorescence | Nanomolar level | acs.org |

Computational and Theoretical Investigations of 2,4 Di 4 Aminophenyl 6 Phenyl S Triazine

Conclusions and Future Research Directions for 2,4 Di 4 Aminophenyl 6 Phenyl S Triazine

Summary of Current Research Landscape and Key Achievements

The current research landscape for s-triazine compounds is vibrant and diverse, with significant achievements in various fields. The versatility of the triazine ring, a six-membered heterocycle with alternating carbon and nitrogen atoms, allows for a wide range of substitutions, leading to compounds with tailored properties. Research has largely focused on symmetrical triazines, such as 2,4,6-trisubstituted derivatives, and less on asymmetrically substituted compounds like 2,4-Di(4-aminophenyl)-6-phenyl-s-triazine.

Key achievements in the broader field of s-triazine chemistry that could be relevant for this compound include:

Development of Novel Synthetic Methodologies: Researchers have established robust methods for the synthesis of s-triazine derivatives, primarily through the nucleophilic substitution of cyanuric chloride. researchgate.net This allows for the controlled introduction of various functional groups onto the triazine core. The synthesis of unsymmetrical derivatives, while more complex, has also been explored, providing a foundation for the potential synthesis of the target compound.

Applications in Materials Science: Triazine-based compounds are utilized in the development of polymers, resins, and dyes. ontosight.aihaz-map.com Their thermal stability and cross-linking capabilities make them valuable in creating durable materials.

Exploration of Biological Activities: A significant body of research has investigated the pharmacological potential of s-triazine derivatives, with studies reporting anticancer, antimicrobial, and antiviral activities. nih.govnih.govmdpi.comnih.gov The specific substituents on the triazine ring are crucial in determining the biological efficacy.

Unexplored Avenues and Challenges in Synthesis and Application Development

Despite the progress in s-triazine chemistry, several avenues remain unexplored, particularly concerning asymmetrically substituted compounds like this compound.

Unexplored Avenues:

Detailed Physicochemical Characterization: There is a lack of specific data on the solubility, melting point, and spectral properties of this compound.

Systematic Biological Evaluation: The potential biological activities of this specific compound have not been systematically investigated. Its unique combination of phenyl and aminophenyl groups could lead to interesting pharmacological properties.

Polymer Chemistry: The presence of two primary amine groups suggests its potential as a monomer for the synthesis of novel polyamides or polyimides with a triazine core, which could impart enhanced thermal stability and specific optical properties.

Challenges in Synthesis and Application Development:

Selective Synthesis: The primary challenge in synthesizing this compound is achieving the desired substitution pattern. The sequential reaction of cyanuric chloride with two different nucleophiles (phenyl and 4-aminophenyl moieties) requires careful control of reaction conditions to avoid the formation of undesired symmetrical products.

Purification: The separation of the target compound from a mixture of mono-, di-, and tri-substituted products can be challenging and may require advanced chromatographic techniques.

Structure-Property Relationship: Without experimental data, establishing a clear structure-property relationship for this specific compound is difficult. Predictions must be based on the known effects of phenyl and aminophenyl groups in other triazine systems.

Emerging Trends in Triazine Chemistry Relevant to this compound

The field of triazine chemistry is continually evolving, with several emerging trends that could influence future research on this compound.

Development of Covalent Organic Frameworks (COFs): Triazine derivatives are increasingly being used as building blocks for the construction of COFs. rsc.org These porous crystalline polymers have potential applications in gas storage, catalysis, and sensing. The di-functional nature of this compound makes it a candidate for incorporation into novel COF structures.

Supramolecular Chemistry: The nitrogen atoms in the triazine ring can participate in hydrogen bonding and other non-covalent interactions, making triazine-containing molecules interesting for the design of self-assembling systems and supramolecular materials. chim.it

Green Synthesis Approaches: There is a growing emphasis on developing more environmentally friendly synthetic methods for triazine compounds, such as using microwave-assisted synthesis or solvent-free reaction conditions to reduce waste and energy consumption. chim.it

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2,4-Di(4-aminophenyl)-6-phenyl-s-triazine, and what are their respective yields under optimized conditions?

- Methodological Answer : The synthesis typically involves condensation reactions of substituted aminophenyl precursors with cyanuric chloride derivatives. For example, describes a protocol using dimethylformamide (DMF) as a solvent and sodium carbonate as a base, achieving yields up to 160 g under reflux at 125°C . Alternative routes in involve stepwise substitution of chlorotriazines with aminophenyl groups in acetone/NaOH at 0°C, followed by methoxylation . Optimizing reaction time, temperature, and stoichiometry of aryl precursors can improve yields.

Q. How can researchers confirm the structural integrity of this compound using spectroscopic methods?

- Methodological Answer : Characterization relies on ¹H/¹³C NMR to identify aromatic proton environments and triazine ring carbons. For instance, details NMR assignments for analogous triazines, where substituent-induced chemical shifts (e.g., electron-withdrawing groups) validate substitution patterns . Elemental analysis (C, H, N) and mass spectrometry further confirm purity and molecular weight.

Q. What solvent systems are optimal for recrystallizing this compound to achieve high purity?

- Methodological Answer : highlights the use of ethyl acetate/isopropyl alcohol mixtures for recrystallization, which effectively removes byproducts while maintaining thermal stability . Polar aprotic solvents like DMF (as in ) are also used during synthesis but require careful removal via vacuum distillation.

Advanced Research Questions

Q. How can contradictions in spectroscopic data (e.g., unexpected NMR peaks) be resolved during structural elucidation?

- Methodological Answer : Contradictions may arise from impurities, tautomerism, or dynamic equilibria. recommends:

- 2D NMR (e.g., HSQC, HMBC) to assign ambiguous peaks.

- Variable-temperature NMR to detect conformational changes.

- DFT calculations to predict chemical shifts and compare with experimental data .

- For example, para-substituted aminophenyl groups may exhibit rotational barriers, causing peak splitting resolved via VT-NMR .

Q. What strategies optimize the electronic properties of the triazine core for targeted applications (e.g., photovoltaics or catalysis)?

- Methodological Answer : Substitution patterns on the triazine ring modulate electron density. and show that electron-donating groups (e.g., methoxy in ) increase π-conjugation, while electron-withdrawing groups (e.g., trifluoromethyl in ) enhance stability . Computational modeling (e.g., DFT or TD-DFT) can predict HOMO-LUMO gaps for tailored design.

Q. How can reaction conditions be adjusted to mitigate side reactions (e.g., over-substitution) during synthesis?

- Low-temperature stepwise substitution (0–5°C) to control reactivity of chlorotriazine intermediates .

- Stoichiometric control of aryl nucleophiles (e.g., aminophenyl derivatives) to prevent di-/tri-substitution .

- In situ monitoring via TLC or HPLC to track reaction progress and isolate intermediates.

Q. What analytical techniques are most effective for assessing the compound’s stability under thermal or photolytic stress?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.